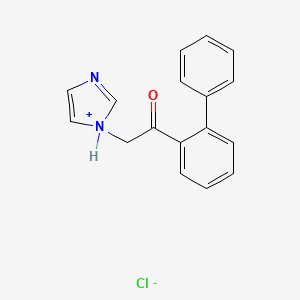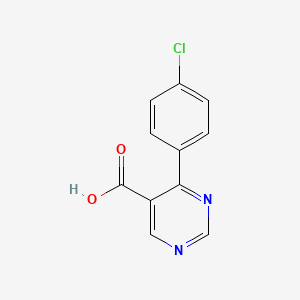
(Chloromethyl)decyldimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Chloromethyl)decyldimethylsilane is an organosilicon compound with the molecular formula C13H29ClSi It is characterized by the presence of a chloromethyl group attached to a silicon atom, which is further bonded to a decyl group and two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(Chloromethyl)decyldimethylsilane can be synthesized through the hydrolysis of (chloromethyl)dimethylchlorosilane. This process involves the reaction of (chloromethyl)dimethylchlorosilane with water, resulting in the formation of (chloromethyl)dimethylsilanol, which can then be further reacted to obtain this compound .
Industrial Production Methods
Industrial production of this compound typically involves the use of chloromethylating agents such as chloromethyl methyl ether or chlorotrimethylsilane, in the presence of catalysts like zinc chloride or ferric chloride. These reactions are carried out under controlled conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(Chloromethyl)decyldimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed to form silanols.
Condensation: In the presence of bases or acids, it can undergo condensation reactions to form siloxanes.
Common Reagents and Conditions
Common reagents used in these reactions include water for hydrolysis, amines for substitution reactions, and acids or bases for condensation reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted organosilicon compounds, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
(Chloromethyl)decyldimethylsilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and polymers.
Biology: The compound is used in the modification of biomolecules and surfaces to study biological interactions.
Industry: It is used in the production of specialty coatings, adhesives, and sealants
Mecanismo De Acción
The mechanism of action of (Chloromethyl)decyldimethylsilane involves its ability to undergo various chemical reactions, such as substitution and hydrolysis, which allow it to interact with different molecular targets. The chloromethyl group is particularly reactive, making it useful for modifying other molecules and surfaces .
Comparación Con Compuestos Similares
Similar Compounds
(Chloromethyl)dimethylchlorosilane: Similar in structure but lacks the decyl group.
(Chloromethyl)dimethylsilanol: Contains a hydroxyl group instead of the decyl group.
(Chloromethyl)methyldichlorosilane: Contains two chlorine atoms bonded to the silicon atom
Uniqueness
(Chloromethyl)decyldimethylsilane is unique due to the presence of the decyl group, which imparts different physical and chemical properties compared to its similar compounds. This makes it particularly useful in applications requiring hydrophobicity and specific reactivity .
Propiedades
Número CAS |
70715-16-1 |
|---|---|
Fórmula molecular |
C13H29ClSi |
Peso molecular |
248.91 g/mol |
Nombre IUPAC |
chloromethyl-decyl-dimethylsilane |
InChI |
InChI=1S/C13H29ClSi/c1-4-5-6-7-8-9-10-11-12-15(2,3)13-14/h4-13H2,1-3H3 |
Clave InChI |
ZJQQABUOLGYXCA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC[Si](C)(C)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



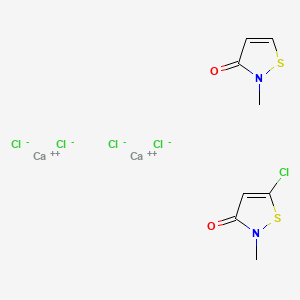

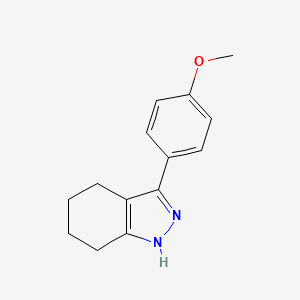
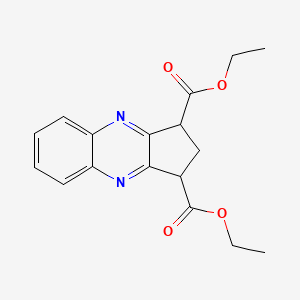


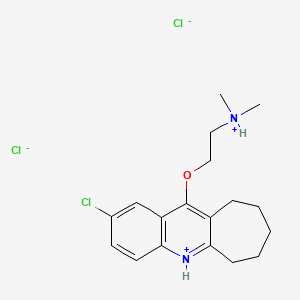

![Lithium 4-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-YL)azo]-2,5-dichlorobenzenesulphonate](/img/structure/B13764481.png)
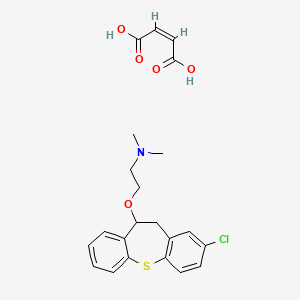
amino-kappaN]ethyl]glycinato(5-)-kappaN,kappaO]-, trisodium](/img/structure/B13764485.png)
